3-(Trifluoromethyl)-2-pyrazolin-5-one
Overview
Description
3-(Trifluoromethyl)-2-pyrazolin-5-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolinone ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to have significant impacts on various biological targets .
Mode of Action
The trifluoromethyl group in organic compounds is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-2-pyrazolin-5-one may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the trifluoromethyl group can influence the reactivity and physico-chemical behavior of compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
Compounds with a trifluoromethyl group are known to exhibit enhanced metabolic stability , which could impact the bioavailability of this compound.
Result of Action
The presence of the trifluoromethyl group can enhance the potency of drugs , suggesting that this compound may have potent effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature has been found to significantly affect the sensitivity of organisms to compounds with a trifluoromethyl group . This suggests that the action of this compound could also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-pyrazolin-5-one typically involves the reaction of a suitable pyrazolinone precursor with a trifluoromethylating agent. One common method is the palladium-catalyzed coupling reaction, where a pyrazolinone derivative is reacted with a trifluoromethylating reagent under mild conditions . This method is favored for its efficiency and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound finds applications in the development of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- **Trifluor
3-(Trifluoromethyl)aniline: Another trifluoromethyl-containing compound with different chemical properties and applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWALQJNWEDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332646 | |
Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401-73-0 | |
Record name | 2,4-Dihydro-5-(trifluoromethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one?
A1: 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one is characterized by a pyrazole ring core substituted with a trifluoromethyl group at the 3-position. This substitution significantly influences the compound's reactivity and physicochemical properties.
Q2: What spectroscopic data is available to confirm the structure of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one?
A2: [] Detailed spectroscopic data including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS are available for 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one and its derivatives. For instance, the reaction of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one with 2-chlorobenzaldehyde yielded a bis-pyrazolone product, whose structure was confirmed by the aforementioned spectroscopic techniques. (See: 4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol] [])
Q3: How is 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one utilized in synthetic chemistry?
A3: 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one serves as a valuable building block in organic synthesis. For example, it can be converted into a 4-diazo derivative that readily undergoes rhodium-catalyzed [3+2] cycloaddition reactions with aromatic alkynes [, ]. This reaction provides a facile route to novel CF3-substituted ring-fused furo[2,3-c]pyrazoles, expanding the chemical space of potentially bioactive molecules.
Q4: Has 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one been investigated for its biological activity?
A4: While limited research exists specifically on 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one, studies on closely related derivatives offer insights into potential biological activities. For instance, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a known free radical scavenger []. A comparative pulse radiolysis study investigated edaravone and its analogues, including 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one, revealing their reactivity towards hydroxyl radicals ((•)OH) and azide radicals (N3(•)) []. Understanding the structure-activity relationship within this family of compounds could guide the design of novel antioxidants and therapeutic agents.
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